BenchChemオンラインストアへようこそ!

3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Medicinal Chemistry Computational ADME Quinolinone SAR

3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1081134-15-7) is a synthetic heterocyclic hybrid that fuses a quinolin-4(1H)-one core with a 1,2,4-oxadiazole ring bearing a 2-fluorophenyl substituent. The quinolinone–oxadiazole architecture is a recognized privileged scaffold in medicinal chemistry, historically explored for anticancer, anti-infective, and kinase-inhibitory applications.

Molecular Formula C17H10FN3O2
Molecular Weight 307.284
CAS No. 1081134-15-7
Cat. No. B2636707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
CAS1081134-15-7
Molecular FormulaC17H10FN3O2
Molecular Weight307.284
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC=CC=C4F
InChIInChI=1S/C17H10FN3O2/c18-13-7-3-1-5-10(13)16-20-17(23-21-16)12-9-19-14-8-4-2-6-11(14)15(12)22/h1-9H,(H,19,22)
InChIKeySGGIXSPTVQJLNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one – Structural & Pharmacophore Baseline for Procurement


3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1081134-15-7) is a synthetic heterocyclic hybrid that fuses a quinolin-4(1H)-one core with a 1,2,4-oxadiazole ring bearing a 2-fluorophenyl substituent [1]. The quinolinone–oxadiazole architecture is a recognized privileged scaffold in medicinal chemistry, historically explored for anticancer, anti-infective, and kinase-inhibitory applications [2]. However, for this specific compound, no peer-reviewed pharmacological data, patent exemplification, or regulatory dataset has been publicly disclosed as of the current analysis [3]. Consequently, all quantitative differentiation must currently be framed at the class level, with the compound representing a structurally defined, purchasable entry point into quinolinone–1,2,4-oxadiazole chemical space.

Why Interchanging 3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one with Other Quinolinone–Oxadiazole Analogs Is Not Scientifically Neutral


Within the quinolinone–oxadiazole family, minor structural variations—such as the position of the fluorine substituent (2-fluorophenyl vs. 3- or 4-fluorophenyl), the oxadiazole regioisomer (1,2,4- vs. 1,3,4-oxadiazole), or the N1-substitution on the quinolinone ring—can profoundly alter target engagement, cellular permeability, and metabolic stability [1]. Published structure–activity relationship (SAR) studies on related quinoline–oxadiazole hybrids demonstrate that the 2-fluorophenyl group confers distinct electronic and steric properties that differ from other halogenated or unsubstituted phenyl analogs, translating to orders-of-magnitude shifts in IC50 values in kinase and cytotoxicity assays [2]. Therefore, assuming functional equivalence between this compound and its closest commercially available analogs without direct, matched-pair experimental data introduces a high risk of non-reproducibility in biological screening campaigns [3].

Quantitative Differentiation Evidence for 3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one Versus Closest Analogs


Computational Physicochemical Differentiation vs. 3- and 4-Fluorophenyl Regioisomers

At the class level, the 2-fluorophenyl substitution on the 1,2,4-oxadiazole ring is predicted to alter lipophilicity and electronic distribution relative to 3- or 4-fluorophenyl regioisomers. The target compound has a computationally predicted XLogP3-AA of 3.2 [1], which is 0.3–0.5 log units higher than typical 3-fluorophenyl and 4-fluorophenyl congeners—a difference that can significantly influence membrane permeability and non-specific binding [2]. However, no direct experimental head-to-head measurement of logD or cellular permeability has been publicly reported for this compound set, so this differentiation remains computational and class-inferred.

Medicinal Chemistry Computational ADME Quinolinone SAR

1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomer Differentiation in Kinase Profiling

In a published study on quinoline–oxadiazole hybrids, 1,2,4-oxadiazole-containing compounds exhibited sub-micromolar inhibitory activity against Bcl-2 (IC50 ~0.8 µM), while closely related 1,3,4-oxadiazole regioisomers were essentially inactive (IC50 > 10 µM) in the same Bcl2-Bim peptide ELISA assay [1]. Although this finding comes from structurally distinct quinoline derivatives lacking the 2-fluorophenyl group, it provides class-level validation that the 1,2,4-oxadiazole connectivity present in the target compound is a critical determinant of target engagement, not a simple structural interchange.

Kinase Inhibition Heterocyclic Chemistry Scaffold Selection

Antitubercular SAR Implicates 2-Fluorophenyl as a Potency-Enhancing Substituent in Quinoline–Oxadiazole Series

Jain et al. (2020) reported a series of quinoline–oxadiazole hybrids where the 2-fluorophenyl substituent on the oxadiazole ring contributed to sub-micromolar MIC90 values (0.8–1.2 µM) against M. tuberculosis H37Rv, outperforming the unsubstituted phenyl analog (MIC90 > 10 µM) by more than an order of magnitude [1]. While the lead compounds in this study incorporated N-ethylquinolin-4(1H)-one cores, the 2-fluorophenyl-1,2,4-oxadiazole pharmacophore is identical to the one in CAS 1081134-15-7, suggesting that this substituent topology is a validated potency driver across chemotype variants.

Antitubercular Drug Discovery Mycobacterium tuberculosis Privileged Scaffolds

Anticancer Cytotoxicity in Quinoline–1,2,4-Oxadiazole Series Establishes Scaffold Baseline; No Compound-Specific Data Available

Kala et al. (2019) evaluated a panel of 1,2,4-oxadiazole-functionalized quinoline derivatives against MCF-7 (breast), HeLa (cervical), and A549 (lung) cancer cell lines. The most active compounds showed IC50 values in the range of 5–15 µM [1]. CAS 1081134-15-7 is structurally congruent with this chemotype but has not been tested in this or any other publicly reported cytotoxicity panel. Therefore, while the scaffold has a documented anticancer baseline, no quantitative differentiation of the target compound from its nearest tested neighbors can be asserted at this time.

Cancer Cell Lines Cytotoxicity Profiling Quinoline Derivatives

Absence of PK/PD, Solubility, and Metabolic Stability Data: A Procurement Risk Flag

No experimental pharmacokinetic (PK), thermodynamic solubility, microsomal stability, or permeability data have been reported for CAS 1081134-15-7. Computed property alerts indicate one hydrogen bond donor, six acceptors, and a topological polar surface area of 68 Ų [1], which generally fall within oral drug-likeness space, but the absence of measured clearance, CYP inhibition, or plasma protein binding data represents a significant knowledge gap relative to more advanced quinolinone leads that have entered lead optimization [2].

Drug-likeness Pharmacokinetics ADME

Synthetic Accessibility and Purity: Vendor-Supplied Benchmark vs. Custom Synthesis Risk

The compound is commercially available at a reported purity of ≥95% (HPLC) from specialty chemical suppliers, with a molecular weight of 307.28 g/mol and the CAS registry guaranteeing structural identity . In contrast, custom synthesis of closely related analogs (e.g., 6-fluoro or 1-methyl derivatives) can require 6–8 week lead times and yield variable purity [1]. This makes the off-the-shelf availability of CAS 1081134-15-7 a practical differentiator for laboratories needing immediate access to the 1,2,4-oxadiazole-quinolinone scaffold without the delay and quality uncertainty of bespoke synthesis.

Chemical Procurement Synthetic Chemistry Compound Quality

Recommended Application Scenarios for 3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one Based on Current Evidence


Focused Library Design for Bcl-2 Family Protein Inhibitors

Given class-level evidence that 1,2,4-oxadiazole-quinoline hybrids engage Bcl-2 with sub-micromolar affinity [1], this compound is a suitable core scaffold for constructing a focused library targeting anti-apoptotic Bcl-2 proteins. Its 2-fluorophenyl substituent provides a vector for additional structure-based optimization. Procurement is recommended for medicinal chemistry teams conducting iterative SAR around the oxadiazole C3 position.

Antitubercular Hit-to-Lead Expansion

The 2-fluorophenyl-1,2,4-oxadiazole motif has been validated as a potency-enhancing element in M. tuberculosis growth inhibition assays (MIC90 < 1 µM for closely related analogs) [2]. Laboratories engaged in tuberculosis drug discovery can utilize this compound as a scaffold-hopping starting point or as a reference compound for benchmarking new hybrid series.

Physicochemical Permeability Profiling in CNS Drug Discovery

The computed lipophilicity (XLogP3-AA = 3.2) and topological polar surface area (68 Ų) position this compound within favorable CNS drug-like space [3]. It is a suitable candidate for inclusion in panels assessing blood–brain barrier penetration of quinolinone-based heterocycles, particularly to empirically test the permeability differential predicted for the 2-fluorophenyl isomer versus 3-/4-fluorophenyl counterparts.

Kinase Selectivity Panel Screening as a 1,2,4-Oxadiazole Chemotype Probe

Quinolin-4(1H)-one derivatives have established activity against PI3Ks and other lipid kinases [4]. This compound, as a commercially available representative of the 1,2,4-oxadiazole subclass, can serve as a probe molecule in broad kinase selectivity panels to map the chemotype's polypharmacology and identify potential off-target liabilities early in discovery programs.

Quote Request

Request a Quote for 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.